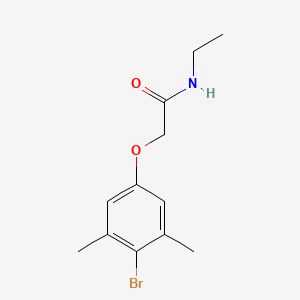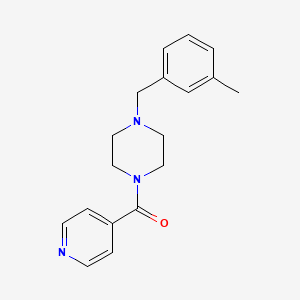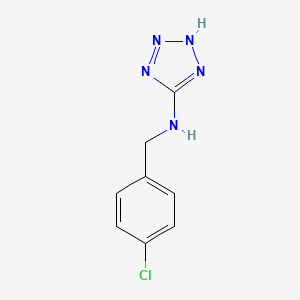
2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide, also known as BDEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.
作用機序
The mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In breast cancer cells, 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide has been shown to downregulate the expression of anti-apoptotic proteins and upregulate the expression of pro-apoptotic proteins. In plants, 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide has been shown to increase the activity of enzymes involved in photosynthesis and carbon metabolism.
Biochemical and Physiological Effects
2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide has been shown to have various biochemical and physiological effects. In breast cancer cells, 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide has been shown to induce DNA damage and cell cycle arrest. In plants, 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide has been shown to increase chlorophyll content and photosynthetic rate. In animals, 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide has been shown to have low acute toxicity and no mutagenic or genotoxic effects.
実験室実験の利点と制限
2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide has several advantages for lab experiments, including its low toxicity, easy synthesis, and potential applications in various fields. However, 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide also has limitations, such as its limited solubility in water and potential for degradation over time.
将来の方向性
There are several future directions for the study of 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide. In medicine, further research could investigate the potential of 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide as a therapeutic agent for other types of cancer. In agriculture, further research could investigate the optimal dosage and application methods for 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide to maximize crop yield. In industry, further research could investigate the potential of 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide as a green alternative to traditional surfactants and corrosion inhibitors.
Conclusion
In conclusion, 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide is a chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide and its applications in medicine, agriculture, and industry.
合成法
The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide involves the reaction of 2-(4-bromo-3,5-dimethylphenoxy)acetic acid with N-ethylhydroxylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified through recrystallization or column chromatography.
科学的研究の応用
2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide has been studied for its potential applications in various scientific fields. In medicine, 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide has been shown to have antitumor activity against human breast cancer cells by inducing apoptosis and inhibiting cell proliferation. In agriculture, 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide has been investigated for its ability to enhance plant growth and improve crop yield. In industry, 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide has been used as a surfactant in the production of emulsions and as a corrosion inhibitor for metals.
特性
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-4-14-11(15)7-16-10-5-8(2)12(13)9(3)6-10/h5-6H,4,7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJYFKXMDMJUGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC1=CC(=C(C(=C1)C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793182 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5723054.png)

![methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate](/img/structure/B5723066.png)

methyl]amino}phenyl)acetamide](/img/structure/B5723074.png)
![2,2,6,6-tetramethyl-1-[(4-nitrobenzoyl)oxy]-4-piperidinone](/img/structure/B5723082.png)
![ethyl 3-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-butenoate](/img/structure/B5723089.png)
![N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide](/img/structure/B5723090.png)
![{[5-(3-methylphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5723091.png)
![N'-(3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylidene)isonicotinohydrazide](/img/structure/B5723099.png)

![N,N'-{[4-(diethylamino)phenyl]methylene}diacetamide](/img/structure/B5723117.png)

